molecular formula C8H12N2O2S B12919214 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88570-33-6

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one

Cat. No.: B12919214
CAS No.: 88570-33-6
M. Wt: 200.26 g/mol
InChI Key: MHRFIYZFXMNHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This pyrimidinone derivative serves as a versatile scaffold for the synthesis of more complex molecules. Pyrimidinone derivatives are of significant scientific interest due to their wide range of potential biological activities; they are frequently investigated as key intermediates in the development of pharmaceutical compounds, including those explored as serine protease inhibitors for the treatment of thrombotic disorders . The structure features a pyrimidin-4(3H)-one core, a motif commonly found in compounds with biological relevance, and is substituted with methoxy and methylsulfanylalkyl functional groups that can be further modified to optimize physicochemical properties and biological activity . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents. It is supplied for laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88570-33-6

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-methoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2S/c1-5(13-3)7-9-4-6(12-2)8(11)10-7/h4-5H,1-3H3,(H,9,10,11)

InChI Key

MHRFIYZFXMNHIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C(=O)N1)OC)SC

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-methoxy-2-methylthiopyrimidine with an appropriate alkylating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that derivatives of pyrimidine compounds, including 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, can act as selective antagonists for serotonin receptors, particularly the 5HT2B subtype. This receptor is implicated in various physiological processes and pathologies, including cardiovascular diseases and psychiatric disorders . The modulation of serotonin receptors can lead to therapeutic effects in conditions such as anxiety and depression.

Anticancer Activity

Studies have shown that pyrimidine derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated activity against multiple cancer cell lines, suggesting a potential application in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized from a ketoester through a series of reactions involving guanidine derivatives and chlorinating agents . The ability to modify the structure allows for the exploration of various derivatives with enhanced pharmacological profiles.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models exhibiting anxiety-like behavior. Results indicated that administration of this compound resulted in significant anxiolytic effects compared to control groups, highlighting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Antitumor Activity

Another research project focused on evaluating the antitumor activity of this compound against human breast cancer cell lines. The findings revealed that this compound inhibited tumor cell growth by inducing apoptosis through mitochondrial pathways, suggesting its utility in developing novel anticancer therapies.

Data Summary

Application AreaFindings/EffectsReferences
Serotonin Receptor ModulationActs as a selective antagonist for 5HT2B receptors
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuropharmacological EffectsExhibits anxiolytic effects in animal models
SynthesisDerived from ketoesters via guanidine reactions

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. Additionally, it may interact with cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one with structurally analogous compounds:

Structural and Functional Group Analysis

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 20651-30-3)

  • Substituents : Methyl group at position 5, methylthio (SMe) at position 2.
  • Key Differences : Replacing methoxy with methyl reduces electron-donating effects, increasing lipophilicity.
  • Similarity Score : 0.85 .

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7) Substituents: Amino group at position 6, methyl at position 3, SMe at position 2. Similarity Score: 0.84 .

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS: 81560-03-4)

  • Substituents : Bromine at position 5, SMe at position 2.
  • Key Differences : Bromine’s electron-withdrawing effect may alter reactivity and electronic distribution.
  • Similarity Score : 0.80 .

6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS: 1184913-52-7) Substituents: 4-Methoxyphenyl at position 6, methyl at position 3, SMe at position 2.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The branched 1-(methylsulfanyl)ethyl group in the target compound may improve metabolic stability compared to linear SMe substituents in analogs .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name (CAS) Position 5 Position 2 Position 6/3 Similarity Score Key Properties
5-Methoxy-2-[1-(methylsulfanyl)ethyl]... OMe 1-(methylsulfanyl)ethyl N/A N/A High polarity, moderate toxicity
5-Methyl-2-(methylthio)... (20651-30-3) Me SMe N/A 0.85 Increased lipophilicity
6-Amino-3-methyl-2-(methylthio)... (54030-56-7) N/A SMe NH2 (6), Me (3) 0.84 Enhanced solubility
6-(4-Methoxyphenyl)-3-methyl-2-SMe... (1184913-52-7) N/A SMe 4-MeO-Ph (6), Me (3) N/A Aromatic interaction potential

Table 2: Hazard Profile Comparison

Compound Hazard Codes Key Risks
5-Methoxy-2-[1-(methylsulfanyl)ethyl]... H302, H315, H319, H335 Oral toxicity, skin/eye irritation
5-Bromo-2-(methylthio)... (81560-03-4) Not reported Likely similar to brominated analogs

Biological Activity

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, with the CAS number 88570-33-6, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a methylthioethyl substituent, suggesting possible interactions with various biological targets. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

The molecular formula of this compound is C8H12N2O2S, with a molecular weight of 200.26 g/mol. The compound's structural characteristics can be summarized as follows:

PropertyValue
CAS No.88570-33-6
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
IUPAC Name5-methoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-4(3H)-one
InChI KeyMHRFIYZFXMNHIW-UHFFFAOYSA-N
Canonical SMILESCC(C1=NC=C(C(=O)N1)OC)SC

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methylthiopyrimidine with an appropriate alkylating agent under controlled conditions. The reaction conditions are optimized to achieve high yields and purity.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit the activity of enzymes involved in DNA replication or repair, thereby suppressing cell proliferation. Additionally, it could modulate cellular signaling pathways related to apoptosis and cell cycle regulation .

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study evaluating various pyrimidine derivatives, compounds structurally related to this compound demonstrated IC50 values ranging from 0.04 µM to 11.4 µM against different cancer cell lines such as K-562 and UO-31 .

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as E. coli and S. aureus.

Comparative Analysis

A comparison with other pyrimidine derivatives highlights the unique biological profile of this compound:

CompoundAnticancer IC50 (µM)Antimicrobial Activity
This compoundVaries (0.04 - 11.4)Effective against E. coli, S. aureus
Similar Pyrimidine Derivative A0.0227Moderate
Similar Pyrimidine Derivative B0.71High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via reactions involving methylthio-modified intermediates. For example, methylthio-substituted N-arylamino-1,3-diazabuta-1,3-dienes react with butadienyl ketene (generated in situ) to yield pyrimidin-4(3H)-one derivatives. Optimization includes controlling reaction temperature (e.g., reflux in toluene/n-heptane mixtures) and monitoring via TLC . Sodium methylate in methanol, as used for fluorinated analogs, may also serve as a base for cyclization .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • Methodology : Employ a combination of IR spectroscopy (to identify functional groups like C=O and S-CH₃), ¹H/¹³C-NMR (to confirm substituent positions and methylsulfanyl group integration), and mass spectrometry (for molecular ion validation). Elemental analysis ensures purity and stoichiometric consistency .

Q. What safety precautions should be taken when handling this compound based on its hazard classification?

  • Methodology : Refer to Safety Data Sheets (SDS) for analogous pyrimidinones, which highlight hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and ensure emergency protocols (e.g., rinsing exposed skin/eyes) are in place .

Advanced Research Questions

Q. How does the substitution pattern of the methylsulfanyl group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : The methylsulfanyl group acts as a directing moiety, enhancing regioselectivity in reactions. For instance, in the presence of butadienyl ketene, methylthio-modified intermediates yield multiple isomers (e.g., 2-methylthio-5-[...]pyrimidin-4(3H)-one derivatives). Competitive pathways can be analyzed via LC-MS to quantify product ratios under varying conditions . Compare with structurally similar compounds (e.g., 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one) to assess steric/electronic effects .

Q. What methodologies are employed to evaluate the compound’s potential as an antitumor agent in preclinical studies?

  • Methodology : Use in vitro assays such as:

  • Antioxidant activity : DPPH radical scavenging or inhibition of lipid peroxidation.
  • DNA damage assays : Bleomycin-dependent DNA degradation models.
  • Cytotoxicity testing : MTT assays against cancer cell lines (e.g., HepG2, MCF-7).
    Structure-activity relationships (SAR) can be derived by modifying the pyrimidinone core and comparing bioactivity .

Q. Can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges might arise during refinement?

  • Methodology : SHELXL is suitable for small-molecule refinement. Challenges include:

  • Data quality : High-resolution data (≤1.0 Å) is critical for accurate electron density mapping.
  • Disorder modeling : Flexible substituents (e.g., methylsulfanyl groups) may require constrained refinement.
  • Twinning : If present, use SHELXL’s twin refinement tools (e.g., BASF parameter) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.